molecular formula C11H19Cl2N3 B1423645 (5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride CAS No. 793675-05-5

(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride

Cat. No. B1423645
M. Wt: 264.19 g/mol
InChI Key: WJPBQPQNMPHPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride, also known as MPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPI is a small molecule that belongs to the class of piperidine compounds and is widely used in research studies due to its unique properties.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines : Research by Paronikyan et al. (2016) explored the synthesis involving piperidin-1-yl derivatives, showing potential in developing complex heterocyclic structures useful in medicinal and organic chemistry (Paronikyan et al., 2016).
  • Ring Opening Reactions of Dioxane Derivatives : Šafár̆ et al. (2000) studied the ring opening reactions of certain dioxane derivatives with cyclic secondary amines like piperidine, contributing to the understanding of reaction dynamics in organic synthesis (Šafár̆ et al., 2000).

Medicinal Chemistry

  • Aurora Kinase Inhibitor : A study by ロバート ヘンリー,ジェームズ (2006) mentions a compound structurally related to (5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine as a potential Aurora kinase inhibitor, suggesting its importance in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Pharmacology

  • Aminopyrimidine Series of 5-HT1A Partial Agonists : Dounay et al. (2009) explored aminopyrimidine compounds with structural similarities for their potential as 5-HT1A agonists, relevant in neuropsychopharmacology (Dounay et al., 2009).

Chemical Process Development

  • Practical Synthesis of Key Intermediates : Zhang et al. (2009) described a practical synthesis method for a compound closely related to the queried chemical, demonstrating its role in the development of deoxycytidine kinase inhibitors (Zhang et al., 2009).

Food Chemistry

  • Chemical Activation of Piperidine and Maillard Reaction Products : Nikolov and Yaylayan (2010) investigated the interaction of piperidine in the Maillard reaction, relevant to food chemistry and understanding of flavor compounds (Nikolov & Yaylayan, 2010).

Organometallic Chemistry

  • Stabilization of Simple Imines by Ruthenium(II) : Whebell and Keene (1986) researched the oxidation of secondary amines like piperidine when coordinated to ruthenium(II), adding to the knowledge of metal-amine interactions in organometallic chemistry (Whebell & Keene, 1986).

Conformational Analysis

  • NMR Parameters, Isomerism, and Analysis : Aliev et al. (1993) delved into the conformational analysis of pyridine and piperidine derivatives, providing insights into their chemical behavior (Aliev et al., 1993).

Antibacterial Activity

  • Microwave Assisted Synthesis and Antibacterial Activity : Merugu, Ramesh, and Sreenivasulu (2010) synthesized piperidine-containing pyrimidine imines and evaluated their antibacterial activity, showing the pharmaceutical potential of such compounds (Merugu, Ramesh & Sreenivasulu, 2010).

properties

IUPAC Name

5-methyl-N-piperidin-4-ylpyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10;;/h2-3,8,10,12H,4-7H2,1H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPBQPQNMPHPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694696
Record name 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride

CAS RN

793675-05-5
Record name 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride
Reactant of Route 5
(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride
Reactant of Route 6
(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.